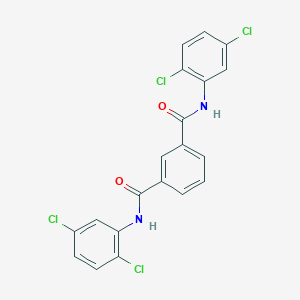
N1,N3-BIS(2,5-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N3-BIS(2,5-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE is an organic compound with the molecular formula C20H12Cl4N2O2 It is characterized by the presence of two 2,5-dichlorophenyl groups attached to an isophthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(2,5-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of isophthaloyl chloride with 2,5-dichloroaniline in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the amide bonds.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS(2,5-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl rings.
Oxidation and Reduction: The amide groups can be involved in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bonds can be hydrolyzed in the presence of strong acids or bases, leading to the formation of the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen
Properties
Molecular Formula |
C20H12Cl4N2O2 |
|---|---|
Molecular Weight |
454.1g/mol |
IUPAC Name |
1-N,3-N-bis(2,5-dichlorophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-13-4-6-15(23)17(9-13)25-19(27)11-2-1-3-12(8-11)20(28)26-18-10-14(22)5-7-16(18)24/h1-10H,(H,25,27)(H,26,28) |
InChI Key |
MQYGSLQLFMMSDA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-N'-{[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B415902.png)
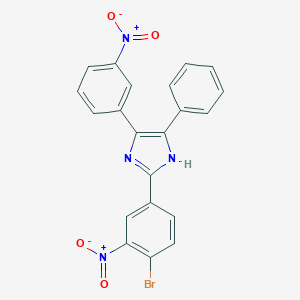
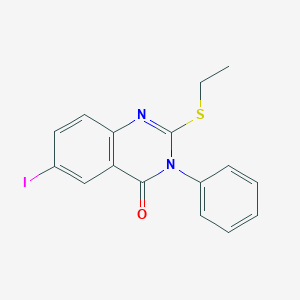
![N'-[1-(2-ethoxyethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B415906.png)
![5-ethylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B415910.png)
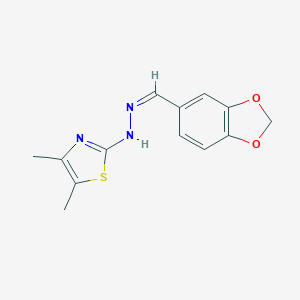
![3-methyl-N-(2-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B415912.png)
![3-nitro-6-{4-nitro-1H-pyrazol-1-yl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B415914.png)
![Ethyl 5-acetyl-2-{[(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B415915.png)
![7-(4-chlorobenzyl)-8-[(4-chlorobenzyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415917.png)

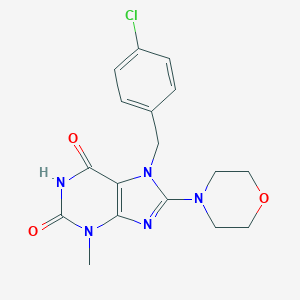
![2-(1-Azepanylcarbonyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B415921.png)
![15-Chloro-7-(2-methoxyphenyl)-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene](/img/structure/B415923.png)
